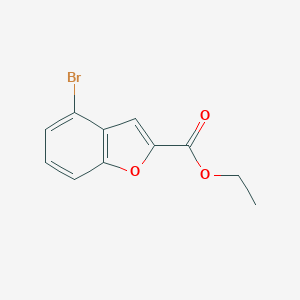

Ethyl 4-bromobenzofuran-2-carboxylate

Descripción general

Descripción

Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Ethyl 4-bromobenzofuran-2-carboxylate can be synthesized through various methods. One common synthetic route involves the bromination of benzofuran followed by esterification. The reaction typically starts with the bromination of benzofuran using bromine or a brominating agent under controlled conditions. The resulting bromobenzofuran is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

Ethyl 4-bromobenzofuran-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The compound can be reduced to form various derivatives. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.

Oxidation Reactions: Oxidation of the benzofuran ring can lead to the formation of quinone derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-bromobenzofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing. It has been investigated for its potential use in developing new drugs, particularly in the field of oncology.

Mecanismo De Acción

The mechanism of action of ethyl 4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparación Con Compuestos Similares

Ethyl 4-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

- Ethyl 2-bromobenzofuran-3-carboxylate

- Mthis compound

- Ethyl 5-bromobenzofuran-2-carboxylate

These compounds share a similar core structure but differ in the position of the bromine atom and the ester group. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Actividad Biológica

Ethyl 4-bromobenzofuran-2-carboxylate is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Compounds

Benzofuran derivatives are known for their significant biological properties, including anti-tumor , antibacterial , antioxidative , and anti-viral activities. The structural features of benzofurans allow them to interact with various biological targets, influencing cell metabolism, proliferation, and apoptosis .

Target Proteins and Enzymes

This compound interacts with several key proteins and enzymes:

- Carbonic Anhydrases (CAs) : These metalloenzymes play a crucial role in maintaining acid-base balance and are implicated in tumorigenesis. This compound has been shown to inhibit specific isoforms of carbonic anhydrases, particularly hCA IX, with submicromolar inhibitory constants (KIs) ranging from 0.56 µM to 0.91 µM .

- DsbA-DsbB System : This system is involved in bacterial virulence. Compounds derived from benzofurans have been evaluated as inhibitors against this system, showing potential in reducing bacterial pathogenicity .

Biochemical Pathways

The compound's action leads to modulation of various signaling pathways:

- Induction of apoptosis in cancer cells through cell cycle arrest.

- Influence on oxidative stress response pathways due to its antioxidative properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance:

- Substituents at different positions on the benzofuran core have been shown to affect binding affinity and inhibitory potency against target enzymes.

- Variations in the carboxylic acid moiety can enhance or diminish the compound's biological efficacy .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

- In vitro assays reported an IC50 value of approximately 2.52 µM against MDA-MB-231 breast cancer cells, indicating potent anti-cancer activity comparable to established chemotherapeutics like Doxorubicin .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of benzofuran derivatives, including this compound. These compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related damage .

Comparative Data Table

Propiedades

IUPAC Name |

ethyl 4-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZUPXGTBJYBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618675 | |

| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-22-7 | |

| Record name | Ethyl 4-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.